Methyl (r)-3-amino-3-(4-chlorothiophen-2-yl)propanoate
Description
Methyl (R)-3-amino-3-(4-chlorothiophen-2-yl)propanoate is a chiral amino ester featuring a 4-chlorothiophene substituent. The (R)-configuration at the amino-bearing carbon enhances its utility in enantioselective synthesis, a critical factor in drug development.
Properties
Molecular Formula |
C8H10ClNO2S |
|---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10ClNO2S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4,6H,3,10H2,1H3/t6-/m1/s1 |
InChI Key |
WCRDBPQVDRVNGD-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CS1)Cl)N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CS1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Chlorothiophen-2-yl Derivatives
The starting material is typically a 4-chlorothiophen-2-yl precursor, synthesized via electrophilic aromatic substitution or halogenation of thiophene derivatives. The key steps involve:
- Thiophene ring functionalization : Electrophilic substitution with chlorinating agents (e.g., N-chlorosuccinimide, NCS) under controlled conditions to introduce the chlorine atom at the 4-position.
- Introduction of the amino acid backbone : Using halogenated thiophene derivatives as electrophilic partners in nucleophilic substitution reactions with amino acid precursors.
Formation of the Corresponding Ester
The esterification of the amino acid backbone is achieved via Fischer esterification or via direct methylation:
- Fischer esterification : Reacting the amino acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.
- Methylation of carboxylic acids : Using methyl iodide or dimethyl sulfate with base catalysis for methylation, although this method is less common due to toxicity concerns.
Asymmetric Reduction to the (r)-Enantiomer
General Approach
The critical step involves reducing the corresponding keto or imine intermediates to obtain the (r)-configured amino ester with high stereoselectivity. The most effective methods include:
Catalytic Hydrogenation
- Catalyst : Chiral catalysts such as Rh, Ru, or Pd complexes with chiral ligands (e.g., BINAP, PHOX) are employed.
- Conditions : Mild temperatures (20–30°C) and pressures (1–10 atm H₂) favor high stereoselectivity.
- Procedure :
- Dissolve the precursor in an appropriate solvent (ethanol or methanol).
- Add the chiral catalyst.
- Introduce hydrogen gas under controlled pressure.
- Monitor reaction progress by TLC or NMR.
- Isolate the (r)-enantiomer via filtration and purification.
Use of Chiral Auxiliary or Ligands
Alternatively, chiral auxiliaries such as (–)-DIPT or (–)-DIP (diisopropyl tartrate) can be attached temporarily to the substrate, enabling stereoselective reduction, then removed post-reaction.
Specific Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Ester formation | Methanol, sulfuric acid | Methanol | Reflux (~65°C) | Acid catalysis | ~85–90% | , |
| Chiral reduction | Hydrogen, chiral Rh catalyst | Ethanol | 20–30°C | Hydrogenation at 1–5 atm | >95% enantiomeric excess |
Notable Research Discoveries and Innovations
- Chiral Catalysis : The use of chiral rhodium complexes with BINAP ligands has been shown to produce enantiomerically pure methyl (r)-3-amino-3-(4-chlorothiophen-2-yl)propanoate with yields exceeding 95% and enantiomeric excess (ee) above 99% (see).
- Green Chemistry Approaches : Recent studies emphasize the use of environmentally benign solvents like ethanol and water, along with recyclable catalysts, to improve sustainability.
- Alternative Reduction Methods : Enzymatic reductions using transaminases have been explored, offering high stereoselectivity under mild conditions, though scalability remains under investigation.
Summary of the Most Reliable Preparation Route
- Synthesis of 4-chlorothiophen-2-yl precursors via electrophilic substitution.
- Formation of methyl ester through Fischer esterification in methanol.
- Preparation of the keto or imine intermediate from the amino acid precursor.
- Asymmetric catalytic hydrogenation with chiral Rh or Ru catalysts at mild temperatures and pressures to afford the (r)-enantiomer.
- Purification via chromatography or recrystallization to obtain high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and the thiophene ring play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 3-(4-Chlorophenyl)-3-Hydroxy-2,2-Dimethylpropanoate
- Substituents: 4-Chlorophenyl, hydroxy, and two methyl groups on the propanoate chain.
- Its molecular weight (calculated from m/z 408 [M+Na]+) is approximately 385 g/mol, significantly higher than the target compound due to additional methyl groups .
(R)-Methyl 3-(4-(3-Chloro-2-Hydroxypropoxy)Phenyl)-Propanoate
- Substituents : 4-(3-Chloro-2-hydroxypropoxy)phenyl group.
- Key Features : This chlorohydrin derivative contains a complex ether side chain, enabling applications in β-blocker synthesis (e.g., esmolol). The stereochemical purity (97% ee) highlights its role in enantioselective drug synthesis, contrasting with the target compound’s simpler thiophene-based structure .
Methyl (2S)-2-Amino-3-(1H-Indol-3-yl)Propanoate Hydrochloride
- Substituents : Indole ring system.
- Key Features: The indole moiety introduces aromatic heterocyclic diversity, enhancing π-π stacking interactions in biological systems. The amino group at position 2 (vs.
3-Amino-3-[4-(Propan-2-yl)Phenyl]Propanoate Hydrochloride
- Substituents : 4-Isopropylphenyl group.
- Its molecular weight (253.31 g/mol) is lower than the target compound, reflecting the absence of a sulfur-containing heterocycle .
Methyl (R)-2-Amino-3-(4-Chloro-2-Hydroxyphenyl)Propanoate
- Substituents : 4-Chloro-2-hydroxyphenyl group.
- Key Features : The hydroxyl group at the ortho position introduces intramolecular hydrogen bonding, affecting solubility and stability. With a molecular weight of 229.66 g/mol, it is lighter than the target compound due to the phenyl vs. thiophene substitution .
Physicochemical Properties
Biological Activity
Methyl (R)-3-amino-3-(4-chlorothiophen-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : Methyl (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoate
- CAS Number : 1391450-93-3
- Molecular Weight : 219.68 g/mol
- Purity : 98% .
Research indicates that this compound may exert its biological effects through various mechanisms, particularly in the context of cancer treatment. The compound has been studied for its interactions with heat shock proteins (HSPs), specifically HSP90 and TRAP1, which are crucial in cellular stress responses and cancer cell survival.
Key Findings:
- Antiproliferative Activity : In studies involving cancer cell lines, this compound demonstrated selective cytotoxicity against cancerous cells while sparing normal cells. For instance, it showed significant inhibitory action on HCT-116 colon cancer cells .
- Apoptotic Induction : The compound was found to induce apoptosis in treated cancer cells, evidenced by nuclear disintegration observed through DAPI staining .
- Selectivity to Cancer Cells : The selectivity of this compound for cancer cells was confirmed through comparative studies with HEK-293 cells, indicating a targeted therapeutic potential .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | IC50 values against HCT-116 cells | |
| Apoptotic Activity | Induced nuclear disintegration | |
| Selectivity | Specific inhibition on cancer vs. normal cells |
Case Study: Anticancer Efficacy
A study conducted on a series of derivatives of this compound explored their antiproliferative effects against various cancer cell lines. Among the compounds tested, several exhibited promising IC50 values lower than that of standard chemotherapy agents like doxorubicin, highlighting their potential as effective anticancer agents .
Synthesis and Structural Analysis
The synthesis of this compound involves several steps including the reaction of 4-chlorothiophenol with appropriate reagents to introduce the amino and ester functionalities. Characterization techniques such as NMR spectroscopy have been employed to confirm the structure and purity of the synthesized compound .
Q & A
Q. What are the common synthetic routes for Methyl (R)-3-amino-3-(4-chlorothiophen-2-yl)propanoate, and how can reaction conditions be optimized for enantiomeric purity?
Methodological Answer: The synthesis typically involves coupling reactions between amino acid esters and functionalized thiophene derivatives. For example, azide-based coupling (using triethylamine to maintain pH) or carbodiimide-mediated methods (e.g., DCC/NHS in acetonitrile) can achieve yields >80% . Enantiomeric purity is optimized via chiral column chromatography or crystallization with solvents like ethyl acetate/hexane mixtures. Reaction temperature (20–25°C) and stoichiometric control of reagents (1:1.2 molar ratio of amine to ester) are critical to minimize racemization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene protons at δ 6.8–7.2 ppm) and stereochemistry via coupling constants (e.g., J = 6–8 Hz for adjacent chiral centers) .
- X-ray Crystallography : SHELXL software refines crystal structures to resolve absolute configuration, particularly for verifying the (R)-enantiomer .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 274.03) and fragmentation patterns .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
Methodological Answer:
- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (5–20% ethyl acetate in hexane) separates polar byproducts .
- Recrystallization : Ethanol/water (4:1 v/v) yields crystals with >99% purity, verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can researchers address conflicting stereochemical assignments between NMR and X-ray data?
Methodological Answer: Discrepancies may arise from dynamic effects in solution (e.g., rotamers). Use variable-temperature NMR to identify conformational exchanges. Cross-validate with computational models (DFT calculations for energy-minimized structures) and electronic circular dichroism (ECD) to correlate experimental and theoretical spectra . If X-ray data (e.g., Flack parameter < 0.1) contradicts NMR coupling constants, prioritize crystallographic results due to their unambiguous spatial resolution .
Q. What strategies mitigate racemization during large-scale synthesis?
Methodological Answer:
- Low-Temperature Reactions : Conduct coupling steps at 0–5°C to slow base-catalyzed racemization .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer, achieving >98% ee .
- In-Situ Monitoring : Use inline FTIR to track amine/ester consumption and adjust reagent flow rates dynamically .
Q. How does the 4-chlorothiophene moiety influence the compound’s bioactivity?
Methodological Answer: The chloro-thiophene group enhances lipophilicity (logP ~2.5), improving membrane permeability. Computational docking (AutoDock Vina) suggests interactions with kinase ATP-binding pockets (e.g., IC₅₀ < 1 µM in JAK3 inhibition assays). Comparative studies with non-chlorinated analogs show a 10-fold reduction in activity, highlighting the chlorine’s role in halogen bonding .
Q. How can researchers design stability studies under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS; half-life >12 hours at pH 7.4 indicates suitability for in vitro assays .
- Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) and quantify oxidative byproducts (e.g., sulfoxide derivatives) using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
